Efinaconazole is synthesized through various chemical processes that involve multiple steps to ensure the correct stereochemistry and purity. It belongs to the class of azole antifungals, which are characterized by their five-membered aromatic rings containing nitrogen atoms. This compound is marketed under the name Jublia and is notable for its topical application, which minimizes systemic side effects compared to oral antifungals.
The synthesis of (2S,3R)-efinaconazole involves several key steps:
The molecular formula for (2S,3R)-efinaconazole is C_{19}H_{22}F_{2}N_{4}O. It features:
The compound exhibits specific stereochemistry at the 2S and 3R positions, which is critical for its biological activity.
Efinaconazole undergoes various chemical reactions during its synthesis:
Efinaconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis. This inhibition leads to:
Studies have shown that efinaconazole causes significant morphological changes in fungal cells, including hyphal swelling and cell wall thickening at low concentrations .
Efinaconazole's primary application lies in dermatology as a topical treatment for onychomycosis. Its unique formulation allows for direct application to infected nails, providing localized treatment while minimizing systemic exposure. Additionally, ongoing research explores its potential use against other fungal infections due to its potent antifungal properties.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4